Sodium thieno[3,2-b]pyridine-6-sulfinate
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Overview
Description
Sodium thieno[3,2-b]pyridine-6-sulfinate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium thieno[3,2-b]pyridine-6-sulfinate typically involves the reaction of thieno[3,2-b]pyridine with sodium sulfinate. One common method includes the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium thieno[3,2-b]pyridine-6-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone, sulfide, and substituted thienopyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Sodium thieno[3,2-b]pyridine-6-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of sodium thieno[3,2-b]pyridine-6-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonylating agent, introducing sulfonyl groups into target molecules. This modification can alter the biological activity of the target molecules, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar pharmacological properties.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in medicinal chemistry.
Uniqueness
Sodium thieno[3,2-b]pyridine-6-sulfinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4NNaO2S2 |
---|---|
Molecular Weight |
221.2 g/mol |
IUPAC Name |
sodium;thieno[3,2-b]pyridine-6-sulfinate |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)5-3-7-6(8-4-5)1-2-11-7;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
AERWELPDKGAWLI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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